Product packaging for Cholesterol, trifluoroacetate(Cat. No.:CAS No. 2665-02-3)

Cholesterol, trifluoroacetate

Cat. No.: B11966091
CAS No.: 2665-02-3
M. Wt: 482.7 g/mol
InChI Key: CHGXNBNSBAPZDU-UHFFFAOYSA-N
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Description

Contextualizing Sterol Derivatization for Advanced Research Applications

The analysis of sterols like cholesterol in complex biological or environmental samples presents numerous challenges. acs.orgrestek.com Direct analysis is often hindered by their low volatility and poor ionization efficiency, which are critical for techniques such as gas chromatography (GC) and mass spectrometry (MS). acs.orgresearchgate.net To overcome these limitations, scientists employ a process called chemical derivatization, which involves reacting the analyte with a specific agent to modify its structure and properties. researcher.life

Derivatization serves several key purposes in sterol analysis:

Enhanced Volatility : By replacing the polar hydroxyl group with a less polar functional group, derivatization increases the volatility of sterols, making them suitable for GC analysis. mdpi.com

Improved Chromatographic Performance : Derivatives often exhibit better peak shapes and shorter retention times in chromatography, leading to more accurate and efficient separations. mdpi.comresearchgate.net

Increased Sensitivity : For mass spectrometry, derivatization can introduce easily ionizable moieties or groups that direct fragmentation in a predictable way, significantly enhancing detection sensitivity and specificity. researchgate.netresearcher.life

Common derivatization strategies for sterols include silylation, which forms trimethylsilyl (B98337) (TMS) ethers, and acylation, which forms esters. researchgate.netmdpi.com While silylation is widely used, the resulting TMS derivatives can be unstable and prone to hydrolysis. mdpi.com Acylation, using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride, offers an alternative that can produce more stable derivatives. mdpi.commdpi.com The introduction of halogenated acyl groups, such as the trifluoroacetate (B77799) group, is particularly advantageous as it enhances the molecule's electron affinity, which is beneficial for certain detection methods. mdpi.com

Historical Development of Trifluoroacetate Utilization in Lipid and Sterol Analysis

The use of trifluoroacetic acid (TFA) and its anhydride as reagents in organic chemistry dates back to the early 20th century. researchgate.net TFA has long been recognized as a versatile tool, serving as a solvent, catalyst, and reagent for a wide array of chemical transformations, including esterification. researchgate.net The acetylation of steroids with reagents like acetic anhydride and trifluoroacetic anhydride became a common practice in synthetic and analytical chemistry. mdpi.comwordpress.com

The specific application of trifluoroacetate derivatives for the detailed analysis of lipids and sterols evolved alongside the advancement of analytical instrumentation, particularly gas chromatography-mass spectrometry (GC-MS). Researchers found that converting sterols to their trifluoroacetate esters offered distinct advantages over other derivatives. Halogenated acyl groups enhance the electron affinity of the derivative, which can be exploited in detection and produces very specific fragmentation patterns in mass spectrometry. mdpi.com

More recent research continues to refine and validate the use of trifluoroacetylation for analyzing trace amounts of complex sterols. For instance, a 2023 study demonstrated the development of a robust trifluoroacetylation method for quantifying stera-3β,5α,6β-triols, tracers for sterol autoxidation. mdpi.comresearchgate.net This work highlighted the superior stability and chromatographic properties of the trifluoroacetate derivatives compared to their silylated counterparts, underscoring the ongoing relevance and development of this derivatization technique. mdpi.comresearchgate.net

Significance of Cholesterol Trifluoroacetate as a Research Tool and Analytical Standard

Cholesterol, trifluoroacetate serves as a vital tool and standard in several areas of research, primarily due to the analytical advantages conferred by the trifluoroacetate group.

In Analytical Chemistry: As an analytical derivative, this compound exhibits superior performance in GC-MS applications. Research comparing it with other derivatives, such as trimethylsilyl ethers, has shown that this compound has a shorter retention time and better peak shape. mdpi.com A significant advantage is its stability; the trifluoroacetate derivative of a similar sterol, cholesta-3β,5α,6β-triol, was found to be stable for several months at 4°C, whereas the corresponding TMS derivative hydrolyzed within a few days. mdpi.com This stability is crucial for ensuring the reliability and reproducibility of analytical results, especially in studies involving large numbers of samples or long-term storage.

The trifluoroacetate derivative of cholesta-3β,5α,6β-triol elutes approximately 1.5 minutes faster than cholesterol trifluoroacetate on a 30m capillary column, showcasing the enhanced volatility that the trifluoroacetate group imparts. mdpi.com This property allows for faster analysis times and increased sample throughput. restek.com Furthermore, the specific fragmentation patterns of trifluoroacetate derivatives in mass spectrometry enable very low limits of detection, making them highly suitable for analyzing trace amounts of sterols in complex matrices like environmental samples. mdpi.comresearchgate.net

Comparison of Derivatization Methods for Sterol Analysis

PropertyTrifluoroacetylationSilylation (TMS Ether)Reference
StabilityHigh (stable for months at 4°C)Low (hydrolyzes in a few days) mdpi.com
Retention TimeShorterLonger mdpi.com
Chromatographic Peak ShapeGoodProne to tailing mdpi.comresearchgate.net
Suitability for Trace AnalysisExcellent due to specific MS fragmentationGood, but can be limited by stability mdpi.com

In Materials Science: Beyond analytical chemistry, some cholesterol derivatives are known to form cholesteric liquid crystals. wikipedia.org This phase of matter is characterized by a helical structure that changes color with temperature variations. wikipedia.org While research in this area often focuses on other cholesterol esters, TFA-functionalized cholesterol has been investigated for its potential use in liquid crystal sensors. ysu.am

The unique properties of this compound—stability, volatility, and specific mass spectrometric behavior—establish it as a significant compound in academic research. It enables more sensitive and reliable quantification of cholesterol and related sterols, facilitating deeper insights in fields ranging from environmental science to biochemistry.

Referenced Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H45F3O2 B11966091 Cholesterol, trifluoroacetate CAS No. 2665-02-3

Properties

CAS No.

2665-02-3

Molecular Formula

C29H45F3O2

Molecular Weight

482.7 g/mol

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C29H45F3O2/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(34-26(33)29(30,31)32)13-15-27(20,4)25(22)14-16-28(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3

InChI Key

CHGXNBNSBAPZDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(F)(F)F)C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Cholesterol Trifluoroacetate

Strategies for Esterification and Derivatization

The primary route to synthesizing cholesterol trifluoroacetate (B77799) is through the esterification of the hydroxyl group at the C-3 position of the cholesterol molecule. This derivatization is crucial for improving the analytical characteristics of cholesterol, especially for gas chromatography-mass spectrometry (GC-MS).

Direct trifluoroacetylation is a straightforward and efficient method for the synthesis of cholesterol trifluoroacetate. This process typically involves the reaction of cholesterol with a trifluoroacetylating agent. One common and effective protocol utilizes trifluoroacetic anhydride (B1165640) (TFAA) as the reagent. researchgate.netumich.edu The reaction can be carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF). mdpi.com This method is known for its high reaction yields, often exceeding 95%. mdpi.com

Another approach involves the in situ preparation of mixed anhydrides containing the trifluoroacetyl moiety. researchgate.netumich.edu These mixed anhydrides can be generated instantaneously at room temperature from a carboxylic acid and trifluoroacetic anhydride, or even from carboxylic anhydrides and trifluoroacetic acid. researchgate.net These reactive intermediates then readily esterify cholesterol. researchgate.netumich.edu

For cholesterol, which possesses a single secondary hydroxyl group at the C-3 position, direct trifluoroacetylation is inherently regioselective. The reactivity of this hydroxyl group makes it the primary site of esterification. In the context of more complex sterols with multiple hydroxyl groups (polyhydroxylated sterols), achieving regioselectivity can be more challenging and may require protecting group strategies or the use of specific catalysts to direct the trifluoroacetylation to a particular hydroxyl group. However, for the synthesis of cholesterol trifluoroacetate itself, the reaction with reagents like trifluoroacetic anhydride proceeds selectively at the C-3 hydroxyl group without the need for special directing groups.

The optimization of reaction conditions is critical for maximizing the yield and purity of cholesterol trifluoroacetate. The use of trifluoroacetic anhydride (TFAA) as an impelling agent has been shown to be highly effective. mdpi.com

Several factors influence the efficiency of the trifluoroacetylation reaction:

Solvent: The choice of solvent can impact reaction rates and yields. While solvents like tetrahydrofuran (THF) are effective, studies on analogous esterification reactions have shown that conducting the reaction without a solvent can lead to higher weight percentage gains and ester content. mdpi.commdpi.com

Temperature: The esterification can be performed efficiently at room temperature. researchgate.netmdpi.com Increasing the reaction temperature does not necessarily improve yields and can sometimes lead to the degradation of the esterified product. mdpi.com

Reagent Ratio: The stoichiometry of the reactants is a crucial parameter. A higher ratio of the trifluoroacetylating agent to the sterol generally leads to a higher ester content, up to a certain point where the reaction yield stabilizes. For instance, in related esterifications, the ester content tended to stabilize after a ratio of 1:4 of the substrate to the TFAA/fatty acid mixture was reached. mdpi.com

Reaction Time: The trifluoroacetylation of sterols is typically a rapid process. Significant ester formation can be achieved in as little as 15 minutes of reaction time. mdpi.com

ParameterConditionOutcomeReference
ReagentTrifluoroacetic anhydride (TFAA)High yield (>95%) mdpi.com
SolventTetrahydrofuran (THF) or no solventNo solvent can lead to higher yields mdpi.commdpi.com
TemperatureRoom temperatureEffective, avoids degradation researchgate.netmdpi.com
Reagent RatioIncreasing TFAA ratioHigher ester content up to a saturation point mdpi.com
Duration15 minutes to 1 hourRapid reaction, significant yield in short time mdpi.com

Comparative Analysis of Derivatization Reagents in Sterol Chemistry

In sterol analysis, derivatization is a common strategy to improve the volatility, thermal stability, and chromatographic behavior of the analytes. Several reagents are available for this purpose, with trifluoroacetyl derivatives offering distinct advantages over other common derivatives, such as trimethylsilyl (B98337) (TMS) ethers. mdpi.comresearchgate.net

DerivativeReagentAdvantagesDisadvantagesReference
Trifluoroacetate (TFA) Trifluoroacetic anhydride (TFAA)Better stability, shorter GC retention times, better peak shapes, highly specific mass spectral fragments, very low limits of detection.Can be sensitive to moisture. mdpi.com
Trimethylsilyl (TMS) ether N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-trimethylsilylimidazole (TSIM)Commonly used, effective for increasing volatility.Lower stability (prone to hydrolysis), longer GC retention times, less specific fragmentation in MS. mdpi.comnih.govmdpi.com
Methyloxime-trimethylsilyl (MO-TMS) ether Methoxyamine hydrochloride followed by a silylating agentUseful for keto-sterols.Requires a two-step derivatization process. researchgate.net

Studies comparing trifluoroacetate derivatives of sterols to their corresponding TMS derivatives have highlighted the superior performance of the former. For example, the trifluoroacetate derivative of cholesta-3β,5α,6β-triol was found to be highly stable and could be stored at 4°C for several months without significant degradation, whereas the TMS derivative hydrolyzed within a few days. mdpi.com

Characterization of Derivatization Products for Analytical Performance

The derivatization of cholesterol to its trifluoroacetate ester significantly enhances its analytical performance, particularly in GC-MS applications. mdpi.com The introduction of fluorine atoms into the molecule increases its volatility, which in turn reduces the retention time during chromatographic separation. mdpi.com For instance, the trifluoroacetate derivative of cholesta-3β,5α,6β-triol elutes approximately 9 minutes faster than its disilylated counterpart on a 30-meter capillary column. mdpi.com

The key analytical performance characteristics of cholesterol trifluoroacetate include:

Improved Chromatographic Properties: Trifluoroacetylated derivatives exhibit shorter retention times and better peak shapes compared to silylated derivatives. mdpi.com

Enhanced Stability: These derivatives are significantly more stable than their TMS counterparts, which is advantageous for sample storage and handling. mdpi.com

Mass Spectrometric Advantages: The mass spectra of trifluoroacetate derivatives feature specific ions and transitions that allow for very low limits of detection in selected ion monitoring (SIM) and multiple reaction monitoring (MRM) modes. mdpi.com The electron capture negative ionization (ECNI) mass spectrum is often dominated by a peak corresponding to the CF₃-COO⁻ anion, providing a characteristic signal. mdpi.com

Lower Limits of Detection (LOD): The enhanced ionization efficiency and specific fragmentation patterns of trifluoroacetate derivatives lead to substantially lower LODs compared to other derivatives. For example, the LOD for a trifluoroacetylated steratriol was found to be 0.78 pg in MRM mode, whereas the LOD for the corresponding disilylated derivative was 0.62 ng (620 pg) in SIM mode. mdpi.com This makes trifluoroacetylation a superior method for quantifying trace amounts of sterols in complex samples. mdpi.com

Analytical ParameterTrifluoroacetate DerivativeSilylated DerivativeReference
Stability High (stable for months at 4°C)Low (hydrolyzes in a few days) mdpi.com
GC Retention Time ShorterLonger mdpi.com
Chromatographic Peak Shape BetterPoorer mdpi.com
Limit of Detection (LOD) in SIM mode ~25.8 pg~620 pg mdpi.com
Limit of Detection (LOD) in MRM mode ~0.78 pgNot typically used mdpi.com

Advanced Analytical Methodologies and Applications of Cholesterol Trifluoroacetate

Mass Spectrometry (MS) Applications

The derivatization of cholesterol to Cholesterol Trifluoroacetate (B77799), or the use of trifluoroacetic acid as a reagent, has significantly improved its detectability in various mass spectrometry platforms. These enhancements are critical for overcoming the challenges associated with the analysis of cholesterol, a molecule that is notoriously difficult to ionize.

Ionization Enhancement in Imaging Mass Spectrometry

Imaging mass spectrometry techniques are powerful tools for visualizing the spatial distribution of molecules in biological tissues. The use of trifluoroacetic acid has been instrumental in augmenting the ionization efficiency of cholesterol, thereby enabling more sensitive and detailed imaging.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a high-resolution imaging technique capable of mapping the distribution of lipids, including cholesterol, on the surface of biological samples with subcellular resolution. The ionization of cholesterol in TOF-SIMS is highly sensitive to the molecular microenvironment of the tissue. While direct studies detailing the enhancement of cholesterol signal through trifluoroacetic acid exposure in TOF-SIMS are not prevalent in the reviewed literature, the technique's sensitivity to surface chemistry suggests that modifications of the sample surface could influence ionization efficiency. TOF-SIMS analysis of cholesterol typically involves monitoring characteristic fragment ions to map its distribution in tissues.

In the realm of Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), the addition of trifluoroacetic acid (TFA) to the spray solvent has been shown to dramatically improve the detection of cholesterol in biological tissues. This method allows for the simultaneous imaging of cholesterol and other metabolites directly from tissue sections. Research has demonstrated that the introduction of TFA can increase the signal intensity of cholesterol by approximately 21-fold in mouse brain tissue. nih.gov This enhancement is attributed to the acidic environment promoting the protonation of the cholesterol molecule, which is otherwise challenging to ionize efficiently.

The acid-enhanced DESI-MS technique not only boosts the cholesterol signal but also improves the signal intensities for other metabolites by up to 62-fold and allows for the identification of a greater number of metabolites compared to standard DESI-MS. nih.gov

Table 1: Enhancement of Metabolite Signals in Mouse Brain Tissue with Acid-Enhanced DESI-MS

MetaboliteSignal Enhancement Factor
Cholesterol~21-fold
Other MetabolitesUp to 62-fold

This table summarizes the reported signal enhancement for cholesterol and other metabolites when using trifluoroacetic acid in the DESI-MS spray solvent.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) is another powerful imaging technique, but the analysis of cholesterol by MALDI-MS is hampered by its low ionization efficiency. To overcome this, reactive matrices have been developed. While not directly forming Cholesterol Trifluoroacetate, some MALDI matrix preparations include trifluoroacetic acid as a component to facilitate ionization. For instance, a common matrix solution for lipid analysis is α-cyano-4-hydroxycinnamic acid (CHCA) dissolved in a solvent mixture containing 0.2% TFA.

Furthermore, novel reactive matrices, such as methylpyridinium carboxaldehydes, have been shown to react with cholesterol and other hydroxyl-containing sterols. This derivatization greatly enhances both desorption and ionization, improving the limits of detection to the low µg/mL range and enabling the mapping of cholesterol distribution in brain tissue sections. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard for the quantitative analysis of volatile and semi-volatile compounds. For non-volatile molecules like cholesterol, derivatization is a necessary step to increase their volatility and improve their chromatographic behavior.

The derivatization of cholesterol to its trifluoroacetate ester significantly enhances its suitability for GC-MS analysis. While silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach, the use of trifluoroacetic anhydride (B1165640) can also be employed to create volatile cholesterol derivatives. The resulting Cholesterol Trifluoroacetate exhibits improved chromatographic properties, including better peak shape and reduced tailing, which leads to higher resolution separation from other sterols and interfering compounds in complex biological samples.

This derivatization allows for the accurate and sensitive quantification of total cholesterol in serum and other biological matrices. The stable and volatile nature of the trifluoroacetate derivative ensures reproducible results and high-resolution separation, which is crucial for clinical diagnostics and biomedical research. A study on the determination of total cholesterol in serum by GC-MS after derivatization with bis(trimethylsilyl)trifluoroacetamide achieved a linear range from 0.1 to 15 mmol/L.

Table 2: Performance Characteristics of a GC-MS Method for Total Cholesterol Determination

ParameterValue
Linear Range0.1 - 15 mmol/L
Limit of Detection0.04 mmol/L

This table presents the key performance metrics of a validated GC-MS method for the quantification of total cholesterol in serum following derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

¹⁹F NMR spectroscopy is a powerful tool for studying fluorinated molecules due to the high natural abundance and sensitivity of the ¹⁹F nucleus, as well as its wide range of chemical shifts which minimizes signal overlap. nih.govnih.gov

In ¹⁹F NMR spectroscopy, a reliable reference standard is essential for accurate chemical shift determination. Trifluoroacetic acid (TFA) or its sodium salt, sodium trifluoroacetate, is commonly used as an internal or external standard. nih.govrsc.org The chemical shift of the trifluoroacetate group is typically cited as being around -75.4 ppm to -76.55 ppm relative to the primary reference compound, CFCl₃. rsc.orgcolorado.edursc.org The precise chemical shift can be influenced by factors such as the solvent, substrate topology, and electronic environment, with reported values for various trifluoroacetyl (TFA) groups generally ranging from -67 to -85 ppm. researchgate.netdovepress.com

Table 2: Reported ¹⁹F Chemical Shifts for Trifluoroacetyl Species and References

CompoundChemical Shift (δ) vs. CFCl₃ (ppm)Reference Compound
Trifluoroacetic acid (TFA)-76.55CFCl₃
Sodium Trifluoroacetate-75.4CFCl₃
Hexafluorobenzene-164.9CFCl₃
Trifluoro-toluene-63.72CFCl₃

Data sourced from references rsc.orgcolorado.edursc.org.

¹⁹F NMR is a sensitive method for probing molecular interactions. nih.govresearchgate.net When a fluorinated molecule like cholesterol trifluoroacetate binds to a larger entity, such as a protein receptor or a lipid membrane, its local environment changes. This change is reflected in the ¹⁹F NMR spectrum, often as a shift in the resonance frequency or a change in the signal's line shape. caltech.edu

By monitoring the ¹⁹F signal of a fluorinated cholesterol analog, researchers can study binding events, determine binding affinities, and gain insight into the conformation of the cholesterol molecule within the binding pocket. nih.govresearchgate.net The absence of endogenous fluorine signals in biological systems provides a background-free window for these observations. nih.govresearchgate.net This technique allows for the study of interactions in complex environments and is applicable with conventional NMR equipment. caltech.edu For example, ¹⁹F NMR has been used to monitor the binding of amphiphilic molecules to lipid bilayers by resolving the signals of molecules in solution from those bound to the membrane. caltech.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including sterols, even within complex mixtures. semanticscholar.orgmdpi.com Techniques such as ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments (e.g., COSY, HSQC) allow for the complete assignment of a molecule's structure without requiring its physical separation from the matrix. researchgate.netuni-saarland.de

For fluorinated sterols, ¹⁹F-centered NMR analysis provides a powerful advantage. nih.govrsc.org This approach uses the ¹⁹F nucleus as a spectroscopic spy to obtain a rich set of parameters, including ¹H-¹⁹F and ¹³C-¹⁹F coupling constants and chemical shifts. nih.govrsc.org These parameters enable the detailed structural determination of fluorinated compounds directly within mixtures, which is particularly valuable for analyzing agrochemicals, pharmaceuticals, and their metabolites in biological or environmental samples. rsc.org This methodology eliminates the need for reference standards to confirm structures, streamlining the analytical process. rsc.org

Chromatographic Separation Techniques (Beyond GC-MS Specificity)

Optimization of Retention Times and Peak Shapes through Derivatization

The derivatization of cholesterol to its trifluoroacetate ester is a key strategy in analytical chemistry to enhance its chromatographic properties, particularly for gas chromatography (GC) applications. This chemical modification addresses inherent challenges in the analysis of sterols, such as their relatively low volatility and potential for peak tailing due to interactions with the chromatographic system. The conversion to cholesterol trifluoroacetate significantly improves both retention times and peak shapes, leading to more accurate and efficient quantification.

The primary advantage of trifluoroacetylation is the introduction of highly electronegative fluorine atoms into the cholesterol molecule. This modification increases the volatility of the analyte, which is a critical factor for GC analysis. mdpi.com Increased volatility allows the compound to travel more quickly through the chromatographic column, resulting in shorter retention times. mdpi.com This not only improves sample throughput but also minimizes the potential for thermal degradation of the analyte on the column.

Research has demonstrated the superior chromatographic performance of trifluoroacetate derivatives compared to other common derivatizing agents, such as silyl (B83357) ethers (e.g., trimethylsilyl (B98337) ethers). mdpi.com In a comparative analysis, the trifluoroacetate derivative of cholesta-3β,5α,6β-triol, a cholesterol oxidation product, eluted 9 minutes faster than its corresponding disilylated derivative. mdpi.com This substantial reduction in retention time highlights the efficacy of trifluoroacetylation. Furthermore, the same study noted that the trifluoroacetate derivative of cholesta-3β,5α,6β-triol eluted 1.5 minutes faster than cholesterol trifluoroacetate, providing a specific point of comparison for retention behavior on a 30-meter capillary column. mdpi.com

In addition to reducing retention times, derivatization to cholesterol trifluoroacetate leads to a marked improvement in peak shape. mdpi.com Untreated sterols can exhibit asymmetrical or tailing peaks due to interactions between the hydroxyl group and active sites on the column. The trifluoroacetylation process effectively caps (B75204) this polar hydroxyl group, reducing these unwanted interactions and resulting in sharper, more symmetrical peaks. mdpi.com Symmetrical peaks are crucial for accurate integration and, consequently, for precise quantification of the analyte. Studies have described the trifluoroacetylated derivatives as having "finer peaks" compared to their trimethylsilyl counterparts. mdpi.com

The enhanced chromatographic characteristics of trifluoroacetate derivatives also allow for better separation of closely related compounds. For instance, the excellent chromatographic properties of 3β,5α,6β-steratriol trifluoroacetate derivatives enabled the separation of diastereoisomers, which was not achievable with the corresponding disilylated derivatives that tended to co-elute and produce tailing peaks. mdpi.com This demonstrates that trifluoroacetylation can significantly improve the resolution of complex sterol mixtures.

The stability of the derivative is another important consideration. The trifluoroacetate derivative of cholesta-3β,5α,6β-triol has been shown to be highly stable, capable of being stored at 4°C for several months without significant degradation, whereas the corresponding TMS derivative hydrolyzed within a few days. mdpi.com This enhanced stability is advantageous for sample handling and storage in analytical workflows.

The research findings on the impact of trifluoroacetylation on the chromatographic behavior of sterols are summarized in the table below.

Table 1: Comparison of Chromatographic Properties of Sterol Derivatives

Analyte Derivative Type Retention Time Comparison Peak Shape Characteristics Additional Notes
Cholesta-3β,5α,6β-triol Trifluoroacetate Eluted 9 minutes faster than the disilylated derivative. mdpi.com Finer, more symmetrical peaks. mdpi.com Allowed for the separation of diastereoisomers. mdpi.com
Cholesta-3β,5α,6β-triol Trimethylsilyl Ether Longer retention time. mdpi.com Tailing peaks, co-elution of diastereoisomers. mdpi.com Less stable, hydrolyzed in a few days. mdpi.com

Mechanistic Insights and Research Implications of Trifluoroacetate in Sterol Studies

Role of Trifluoroacetate (B77799) Moiety in Enhancing Analyte Volatility and Ionization Efficiency

The derivatization of sterols with a trifluoroacetate (TFA) group is a common strategy in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS). The introduction of fluorine atoms into the sterol structure significantly increases its volatility, which is a crucial factor for successful GC analysis. This increased volatility allows the compound to be more readily vaporized and transported through the GC column, leading to sharper peaks and better separation from other components in a complex mixture.

Furthermore, the trifluoroacetate moiety enhances the ionization efficiency of the sterol molecule in the mass spectrometer. Halogenated acyl groups, such as trifluoroacetyl groups, increase the electron affinity of the derivative. This property leads to very specific and predictable fragmentation patterns in mass spectrometry, which aids in the identification and quantification of the sterol. The resulting mass spectra often show characteristic ions that are indicative of the original sterol structure, allowing for sensitive and specific detection even at trace levels. For instance, the trifluoroacetate derivative of cholesta-3β,5α,6β-triol exhibits better chromatographic characteristics, including a shorter retention time and improved peak shape, compared to its bis-trimethylsilyl ether counterpart. mdpi.com

However, the use of trifluoroacetic acid as an ion-pairing agent in liquid chromatography-mass spectrometry (LC-MS) can also lead to ion suppression. researchgate.netproprep.com This phenomenon occurs because TFA can form strong ion pairs with positively charged analytes in the gas phase, which reduces the signal intensity in the mass spectrum. researchgate.net To mitigate this, methods such as post-column addition of ammonium (B1175870) hydroxide (B78521) have been developed to dissociate the analyte-TFA ion pair and improve signal detection. researchgate.net

Unintended Biological Effects of Trifluoroacetate Anion in Research Systems

While the trifluoroacetate group is intentionally added to sterols for analytical purposes, the trifluoroacetate anion (TFA) itself can be present as a counterion in synthetic peptides and other research compounds. biorxiv.orgbiorxiv.org Initially considered biologically inert, emerging evidence demonstrates that TFA can exert significant and often unintended biological effects, potentially confounding research results. biorxiv.orgthemoonlight.io

Peroxisome Proliferator-Activated Receptor (PPAR)-alpha Activation by Trifluoroacetate

Recent studies have revealed that trifluoroacetate can act as an activator of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-alpha). biorxiv.orgthemoonlight.io PPAR-alpha is a nuclear receptor and transcription factor that plays a pivotal role in the regulation of lipid metabolism, particularly in the liver. nih.govwikipedia.org Activation of PPAR-alpha leads to the upregulation of genes involved in fatty acid uptake, transport, and oxidation. wikipedia.org

Research has shown that TFA treatment can induce peroxisome proliferation, a hallmark of PPAR-alpha activation. biorxiv.orgbiorxiv.org This was evidenced by increased levels of peroxisome membrane protein 70 (PMP70) and enhanced liver palmitoyl-CoA oxidase activity in animal models treated with TFA. biorxiv.org These findings suggest that some of the biological effects observed in studies using TFA-containing compounds may be, at least in part, attributable to the off-target activation of PPAR-alpha by the trifluoroacetate counterion.

Modulation of Lipid Metabolism in Experimental Models by Trifluoroacetate

Consistent with its ability to activate PPAR-alpha, trifluoroacetate has been shown to significantly modulate lipid metabolism in various experimental models. biorxiv.orgthemoonlight.io In mice fed a high-fat diet, administration of TFA led to a reduction in plasma cholesterol and triglyceride levels. biorxiv.orgbiorxiv.org Furthermore, long-term treatment with TFA resulted in a notable decrease in the development of atherosclerotic lesions. biorxiv.org

These effects on lipid profiles are likely a direct consequence of PPAR-alpha activation, which promotes the catabolism of fatty acids and reduces the availability of substrates for triglyceride and cholesterol synthesis. The impact of TFA on lipid metabolism has been observed across different mouse strains and in cultured human and rat liver cells, highlighting the broad applicability of this effect. biorxiv.org

Table 1: Effects of Trifluoroacetate on Plasma Lipids and Atherosclerosis in High-Fat Diet-Fed LDLr-/- Mice

ParameterControlTFA-TreatedPercentage Reduction
Plasma CholesterolHighLower28-34%
Plasma TriglyceridesHighLowerSignificant Reduction
Atherosclerotic Lesion VolumeHighLower41%
Aortic Plaque AreaHighLower46%

This table summarizes the significant reductions in plasma lipids and atherosclerotic development observed in LDLr-/- mice treated with trifluoroacetate (TFA) compared to control groups, as reported in studies by Tang et al. biorxiv.orgbiorxiv.org

Confounding Factors in Peptide-Based Research Due to Trifluoroacetate Counterions

The presence of trifluoroacetate as a counterion in commercially available synthetic peptides is a significant and often overlooked confounding factor in biological research. biorxiv.orgthemoonlight.iogenscript.com Many peptides are purified using high-performance liquid chromatography (HPLC) with trifluoroacetic acid in the mobile phase, resulting in the final product being a TFA salt. genscript.comresearchgate.net

Given the now-established bioactivity of TFA, particularly its effects on lipid metabolism and cell proliferation, its presence can lead to misinterpretation of experimental results. biorxiv.orgresearchgate.net For example, an observed effect on cell growth or lipid levels attributed to a specific peptide may, in reality, be caused or influenced by the TFA counterion. researchgate.net Studies have shown that TFA can inhibit the proliferation of certain cell types, such as osteoblasts and chondrocytes, at concentrations as low as 10 nM. genscript.comresearchgate.net Therefore, it is crucial for researchers to be aware of the potential for TFA to interfere with their experimental systems and to consider using alternative salt forms of peptides, such as hydrochloride salts, to avoid these confounding effects. researchgate.netconsensus.app

Theoretical Studies on the Electronic and Vibrational Properties of Trifluoroacetate Esters

Theoretical studies, often employing quantum chemical calculations, provide valuable insights into the molecular structure, electronic properties, and vibrational spectra of trifluoroacetate esters. These computational approaches complement experimental data and help in the interpretation of spectroscopic results.

For example, studies on ethyl trifluoroacetate have utilized methods like ab initio (MP2) and density functional theory (DFT) to determine its conformational properties and molecular structure in the gas phase. ed.ac.uk Such calculations can predict the different stable conformations of the molecule and their relative energies.

Future Directions and Emerging Research Frontiers for Cholesterol Trifluoroacetate

Development of Advanced Derivatization Reagents and Methods for Sterols

The pursuit of more accurate and sensitive quantification of sterols is driving the evolution of derivatization techniques, with trifluoroacetylation emerging as a superior alternative to traditional methods like silylation. Research has demonstrated that trifluoroacetylated derivatives of sterol oxidation products, such as 3β,5α,6β-steratriols, exhibit significantly improved analytical characteristics. researchgate.netnih.gov

Compared to their trimethylsilyl (B98337) (TMS) counterparts, trifluoroacetate (B77799) derivatives offer several distinct advantages. They are chemically more stable, a crucial factor for reproducibility and sample storage. figshare.com A study highlighted that while TMS derivatives can degrade in a few days due to moisture, trifluoroacetate derivatives remain stable for several months at 4°C. figshare.com Furthermore, the introduction of multiple fluorine atoms substantially increases the volatility of the sterol derivative. figshare.com This results in shorter retention times during gas chromatography (GC) analysis, leading to faster sample throughput and sharper, more defined peaks. For instance, the trifluoroacetate derivative of cholesta-3β,5α,6β-triol elutes approximately 9 minutes faster than its disilylated form. figshare.com

These improved chromatographic properties translate directly to enhanced sensitivity. The use of trifluoroacetate derivatives allows for significantly lower limits of detection (LOD). In one study, the LOD for a trifluoroacetylated steratriol was 25.8 pg in selected ion monitoring (SIM) mode and a remarkable 0.78 pg in multiple reaction monitoring (MRM) mode. researchgate.netfigshare.com For comparison, the corresponding disilylated derivative had an LOD of 0.62 ng (620 pg) in SIM mode, making the trifluoroacetylation method approximately 24 times more sensitive. researchgate.netfigshare.comnih.gov This heightened sensitivity is critical for detecting trace amounts of sterol metabolites in complex biological and environmental samples.

Table 1: Comparison of Derivatization Methods for Sterol Analysis

CharacteristicTrifluoroacetate DerivatizationSilylation (TMS) DerivatizationReference
StabilityHigh (stable for months at 4°C)Low (hydrolyzed in a few days by moisture) figshare.com
VolatilityVery HighHigh figshare.com
GC Retention TimeShorter (e.g., ~9 min faster for cholesta-3β,5α,6β-triol)Longer figshare.com
Chromatographic Peak ShapeFiner, more defined peaksTailing peaks, less defined researchgate.netnih.gov
Limit of Detection (LOD)Significantly lower (e.g., 0.78 pg in MRM)Higher (e.g., 620 pg in SIM) researchgate.netfigshare.com

Future work in this area will likely focus on developing even more efficient trifluoroacetylation reagents and optimizing reaction conditions to handle increasingly complex sample matrices and target a wider array of sterol metabolites.

Novel Applications in High-Resolution Bioimaging Techniques for Sterol Distribution

Visualizing the subcellular distribution of cholesterol and other sterols is crucial for understanding their roles in membrane structure and cell signaling. While cholesterol itself is not directly amenable to many high-resolution imaging techniques, the use of fluorine atoms, a key component of cholesterol trifluoroacetate, is opening new avenues. A significant emerging frontier is the application of trifluoroacetic acid (TFA) in mass spectrometry imaging (MSI), a technique that maps the spatial distribution of molecules in tissue sections.

A groundbreaking study demonstrated that adding TFA to the desorption electrospray ionization (DESI) spray solvent dramatically enhances the detection of cholesterol in brain tissue. researchgate.netnih.gov This acid-enhanced DESI-MSI method increased the signal intensity of cholesterol by approximately 21-fold, enabling simultaneous and high-resolution imaging of cholesterol and other key metabolites directly from mouse brain sections. researchgate.netnih.gov This approach overcomes a major challenge in MSI, where cholesterol, lacking strong acidic or basic groups, is typically poorly ionized. researchgate.net The use of TFA as an additive provides a powerful tool to investigate changes in cholesterol distribution in pathological states, such as Alzheimer's disease. nih.gov

Beyond MSI, the broader strategy of fluorination is being harnessed for other advanced imaging modalities. For example, the development of 18F-labeled analogs of cholesterol derivatives, such as 18F-FNP-59, allows for positron emission tomography (PET) imaging of cholesterol utilization in tissues like the adrenal glands. nih.gov These fluorinated probes offer higher resolution and lower radiation exposure compared to older iodine-based agents, showcasing the potential of fluorine in creating next-generation imaging agents. nih.gov

Future research will likely explore the integration of trifluoroacetylation and other fluorination strategies with a wider range of high-resolution imaging platforms. This could include developing novel trifluoroacetylated probes for techniques like NanoSIMS, which can achieve 50 nm lateral resolution, or exploring their potential in multimodal imaging approaches that correlate chemical information with ultrastructural details. researchgate.net

Expanding the Scope of Quantitative Analytical Methods for Diverse Sterol Metabolites

The derivatization of sterols to their trifluoroacetate esters is significantly broadening the range of metabolites that can be reliably quantified. The enhanced stability and chromatographic performance of these derivatives enable the analysis of previously challenging compounds, particularly those present at very low concentrations or with multiple hydroxyl groups that complicate silylation. researchgate.netnih.gov

A key success has been the application of trifluoroacetylation to quantify 3β,5α,6β-steratriols, which are important tracers of sterol autoxidation. mdpi.com Conventional silylation methods often fail to derivatize the sterically hindered 5α hydroxyl group, leading to poor chromatographic properties and inaccurate quantification. nih.gov The trifluoroacetylation method, however, effectively derivatizes all three hydroxyl groups, enabling robust and sensitive analysis. researchgate.netnih.gov

This expanded capability has allowed researchers to quantify, for the first time, steratriols derived from di-unsaturated sterols such as stigmasterol, dehydrocholesterol, and brassicasterol (B190698) in complex environmental samples. nih.govmdpi.com This demonstrates the power of the technique to move beyond common monounsaturated sterols like cholesterol and explore the metabolism and degradation of a more diverse sterol profile. The method has been successfully validated and applied to various matrices, including marine sediments, desert dust, and atmospheric particulate matter, highlighting its versatility. nih.gov

Table 2: Newly Quantifiable Sterol Metabolites via Trifluoroacetylation

Sterol ClassSpecific Examples QuantifiedSignificanceReference
Monounsaturated Sterol TriolsCholesterol-derived 3β,5α,6β-triolImproved quantification of major sterol oxidation products. nih.gov
Campesterol-derived 3β,5α,6β-triolEnables analysis of plant-derived sterol oxidation. nih.gov
Sitosterol-derived 3β,5α,6β-triolTracks oxidation of the most common plant sterol. nih.gov
Di-unsaturated Sterol TriolsStigmasterol-derived 3β,5α,6β-triolFirst-time quantification of this class of metabolite. mdpi.com
Dehydrocholesterol-derived 3β,5α,6β-triolProvides insights into the oxidation of cholesterol precursors. mdpi.com
Brassicasterol-derived 3β,5α,6β-triolAllows tracking of specific marine/algal sterol oxidation. mdpi.com

The future in this domain involves applying these expanded quantitative methods to clinical and biomedical research. By enabling the precise measurement of a wider array of sterol metabolites, trifluoroacetylation can help uncover new biomarkers for diseases related to oxidative stress and lipid metabolism and provide a more complete picture of the sterol metabolome.

Addressing the Systemic Impact of Analytical Reagents in Complex Biological Assays

A critical and emerging research frontier is the investigation of the unintended biological activity of the analytical reagents themselves. Trifluoroacetate (TFA), the chemical moiety that defines cholesterol trifluoroacetate, has long been considered an innocuous counterion in peptide synthesis and a stable derivative for analysis. However, recent studies have revealed that TFA is, in fact, bioactive and can have a significant systemic impact.

Research using mouse models of atherosclerosis has shown that TFA, administered alone or as a peptide counterion, can reduce plasma levels of cholesterol and triglycerides. nih.govmdpi.com This effect was traced to the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α), a key regulator of lipid metabolism. nih.govmdpi.com The discovery that the derivatizing agent or its remnants can directly influence the very biological pathways being studied presents a major challenge and a crucial area for future investigation. nih.gov

This finding has profound implications, suggesting that TFA may have been a confounding factor in numerous preclinical studies involving synthetic peptides, where observed effects on lipid metabolism could have been mistakenly attributed to the peptide rather than the TFA counterion. nih.govmdpi.combiorxiv.org The issue is compounded by the fact that TFA is also a persistent environmental substance and a metabolite of some common anesthetics, meaning its biological effects could have broader relevance to human health. nih.govmdpi.com

This frontier demands a systematic re-evaluation of the "inertness" of chemical reagents used in biological assays. Future research must focus on:

Quantifying the potential for interference: Developing methods to measure and account for the bioactivity of derivatizing agents and their byproducts in experimental results.

Developing "bio-orthogonal" reagents: Synthesizing new derivatization agents that are truly inert within biological systems to ensure that observed effects are solely due to the analyte of interest.

Investigating mechanisms of action: Further elucidating the pathways through which reagents like TFA exert their biological effects to better predict and mitigate their impact.

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